molecular formula C22H25BrClNO2 B1442221 tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate CAS No. 857532-23-1

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate

Cat. No. B1442221
CAS RN: 857532-23-1
M. Wt: 450.8 g/mol
InChI Key: VWASZKWKBPFZBR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate, commonly referred to as TBPC, is a chemical compound with a wide range of applications in scientific research. TBPC is a type of piperidine derivative, which is a cyclic organic compound with a nitrogen atom as the central atom. It is a colorless solid with a melting point of 134-136°C and a boiling point of 296-297°C. TBPC is a highly versatile compound, with applications ranging from pharmaceuticals to materials science.

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate, serves as an important intermediate in the synthesis of crizotinib, a biologically active compound. This synthesis process and the structural confirmation of the compound are significant in medicinal chemistry research (Kong et al., 2016).

Development of Anticancer Drugs

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, plays a role as an intermediate for small molecule anticancer drugs. The compound's synthesis method and high yield are crucial in the development of effective anticancer treatments (Zhang et al., 2018).

Anticorrosive Applications

  • Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates its potential as an anticorrosive agent for carbon steel in acidic conditions. This application is significant in the field of materials science, particularly in corrosion prevention (Praveen et al., 2021).

Synthesis of Piperidine Derivatives

  • Research on tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone's reaction with various reagents provides insights into the synthesis of diverse piperidine derivatives. These derivatives are important synthons in organic chemistry (Moskalenko & Boev, 2014).

Application in X-ray Diffraction Studies

  • The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically congested piperazine derivative, is examined using X-ray diffraction. This study contributes to the understanding of molecular structures and their applications in pharmacology (Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWASZKWKBPFZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid aluminum trichloride (0.68 mL, 5.1 mmol) was added to a solution of tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (0.40 g, 1.3 mmol) in bromobenzene (5.4 mL, 51.3 mmol) at 0° C. under nitrogen. After being stirred at 0° C. for 4 hours, the mixture was quenched with ice and concentrated under reduced pressure. The mixture was dissolved in 1N LiOH (30 mL) and extracted with EtOAc (2×30 mL). The combined organics were dried with Na2SO4, filtered and concentrated. The crude product was directly taken up in EtOAc (4 mL) and aqueous Na2CO3 solution (2M, 4 mL). Di-tert-butyldicarbonate (0.851 g, 3.9 mmol) was added in one portion. The mixture was stirred at 23° C. overnight. The next day, two layers were separated, and the aqueous layer was further extracted with EtOAc (2×10 mL). The combined organics were dried over Na2SO4, concentrated, and purified by column chromatography (0-40% EtOAc/hexanes) to give tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate (0.302 g, 51% yield). 1H NMR (CDCl3, 400 MHz) δ 7.46 (d, J=7.2 Hz, 2 H), 7.32 (d, J=6.9 Hz, 2 H), 7.19 (d, J=7.0 Hz, 2 H), 7.12 (d, J=7.3 Hz, 2 H), 3.54 (br s, 2H), 2.35 (br s, 2 H), 1.54 (br s, 2H), 1.43 (s, 11H). LCMS: M+1 452.2.
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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